Potassium thiosulfate

Übersicht

Beschreibung

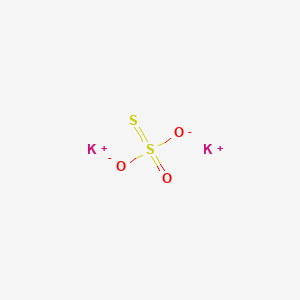

Potassium thiosulfate is an inorganic compound with the chemical formula K₂S₂O₃. It typically appears as a white or colorless crystalline solid and is highly soluble in water. This compound is known for its strong affinity to water and its ability to form clear, colorless solutions. This compound is widely used in various industries, including agriculture, photography, and metal extraction, due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium thiosulfate can be synthesized through several methods. One common method involves the reaction of potassium hydroxide with thiosulfuric acid. The process begins with the reaction of sulfur dioxide and sulfur to create sulfur trioxide, which is then dissolved in water to form thiosulfuric acid. This acid reacts with potassium hydroxide to produce this compound and water .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting potassium hydroxide with elemental sulfur and sulfur dioxide. This method involves the formation of potassium polysulfide, which is subsequently oxidized under controlled conditions to yield this compound. The process can be carried out in batch or continuous stirred tank reactors, with careful optimization of temperature, pressure, and reaction duration to ensure high purity and yield .

Analyse Chemischer Reaktionen

Iodine Reduction and Tetrathionate Formation

Potassium thiosulfate reduces iodine to iodide while forming potassium tetrathionate (K₂S₄O₆):

This reaction underpins its use in iodometric titrations and the iodine clock reaction, where thiosulfate quantitatively consumes iodine until depletion, enabling kinetic studies .

Acidic Disproportionation

In acidic conditions, S₂O₃²⁻ disproportionates into sulfur dioxide and elemental sulfur:

This property necessitates neutral or alkaline storage conditions to prevent decomposition .

Silver Halide Dissolution

Thiosulfate dissolves silver halides (e.g., AgBr) via complexation, critical in photographic development:

The resulting stable complex removes unreacted Ag⁺, halting image development .

Iron and Copper Redox Systems

-

Iron(III) Complexation : Forms a violet-colored complex that decomposes slowly:

-

Copper(II) Reduction : Thiosulfate reduces Cu²⁺ to Cu⁺, forming a copper-thiosulfate complex:

2\\text{Cu}^++2\\text{S}_2\text{O}_3^{2-}\rightarrow \text{Cu}_2(\text{S}_2\text{O}_3)_2^{2-}$$[11]

Nucleophilic Substitution in Detoxification

This compound detoxifies 1,3-dichloropropene (1,3-D), a fumigant, via SN2 mechanism:

Isomer Reactivity Comparison :

| Isomer | Rate Constant (k, M⁻¹h⁻¹) | Half-Life (t₁/₂, h) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| cis | 0.24 | 2.9 | 63.1 |

| trans | 0.07 | 9.9 | 76.5 |

| Data at 25°C, pH 6.2 |

The cis isomer reacts 3.5× faster due to reduced steric hindrance, enhancing detoxification efficiency .

Acid-Catalyzed Decomposition

Reaction with hydrochloric acid produces colloidal sulfur and sulfur dioxide:

Kinetic Profile :

Stability and Incompatibilities

| Condition | Effect | Byproducts |

|---|---|---|

| Strong acids (e.g., HCl) | SO₂ and S formation | Sulfur, SO₂ |

| Oxidizers (e.g., O₂, H₂O₂) | Overoxidation to sulfate | K₂SO₄ |

| Elevated temperatures (>100°C) | Decomposition to sulfite | K₂SO₃ |

Wissenschaftliche Forschungsanwendungen

Fertilization

Potassium thiosulfate serves as an effective fertilizer, providing both potassium and sulfur—essential nutrients for plant growth. Its unique properties allow it to act as a nitrification inhibitor, which helps in reducing nitrous oxide emissions from soil. This characteristic is particularly beneficial for enhancing crop yield while minimizing environmental impacts.

Table 1: Comparison of Nutrient Content in Common Fertilizers

| Fertilizer Type | Nitrogen (%) | Potassium (%) | Sulfur (%) |

|---|---|---|---|

| Urea | 46 | 0 | 0 |

| Ammonium Nitrate | 34 | 0 | 0 |

| This compound | 0 | 42 | 17 |

Recent studies have demonstrated that this compound can improve the chemical composition of crops such as wheat when used in combination with urea and ammonium nitrate solutions . Field trials have shown significant increases in crop yields and nutrient uptake when this compound is applied .

Soil Health Improvement

In addition to its role as a fertilizer, this compound enhances soil health by promoting the availability of micronutrients and improving phosphorus solubility. It has been shown to inhibit soil urease activity, which further contributes to nitrogen retention in the soil .

Case Study: Impact on Crop Yields

A field trial conducted on spring wheat demonstrated that the application of this compound significantly increased both yield and nutrient content compared to traditional fertilizers alone. The study highlighted a reduction in nitrogen loss due to enhanced nitrification control .

Water Treatment

This compound is utilized in water treatment processes, particularly for dechlorination. It effectively neutralizes chlorine and chloramine, making it suitable for use in municipal water systems and aquaculture . This application is crucial for protecting aquatic life and ensuring safe drinking water.

Remediation of Contaminated Sites

The compound has also been explored for its potential in the remediation of contaminated soils and groundwater. Its ability to chelate heavy metals makes it useful in environmental cleanup efforts where heavy metal contamination is present .

Mining Industry

This compound is increasingly being used as a less toxic alternative for gold and silver extraction processes compared to cyanide-based methods. It forms soluble complexes with precious metals, facilitating their recovery from ores .

Table 2: Comparison of Metal Recovery Methods

| Method | Toxicity Level | Recovery Efficiency (%) |

|---|---|---|

| Cyanidation | High | 90-95 |

| Thiosulfate Leaching | Low | 80-85 |

Photography

Historically, this compound has been used as a photographic fixer due to its ability to dissolve silver halides, thus stabilizing photographic images . Although less common today, it remains relevant in certain photographic applications.

Wirkmechanismus

The mechanism of action of potassium thiosulfate involves its ability to act as a reducing agent and to form complexes with transition metals. In metal extraction, it forms soluble complexes with metals, facilitating their extraction from ores. In agriculture, it delays nitrification, reducing the emission of nitrous oxide and enhancing nutrient availability to plants .

Vergleich Mit ähnlichen Verbindungen

Potassium thiosulfate can be compared with other thiosulfate compounds such as sodium thiosulfate and ammonium thiosulfate:

Biologische Aktivität

Potassium thiosulfate (KTS), a compound with the formula K₂S₂O₃, has garnered attention in various fields, including agriculture, medicine, and environmental science, due to its unique biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is a source of both potassium and sulfur, essential nutrients for plant growth. The thiosulfate ion (S₂O₃²⁻) acts as a reducing agent and can participate in various biochemical reactions. Its biological activity is primarily attributed to its ability to influence redox reactions and its role in sulfur metabolism.

- Redox Activity : KTS can act as an electron donor in biochemical processes. It participates in the reduction of various compounds, which can be critical in microbial metabolism and detoxification pathways.

- Chelation : The compound has chelating properties that allow it to bind with metal ions, potentially enhancing the bioavailability of nutrients in soil or mitigating heavy metal toxicity in plants and animals .

Applications in Agriculture

This compound is increasingly used as a fertilizer and soil amendment due to its dual role in providing potassium and sulfur. Research indicates that KTS can improve crop yields and enhance nutrient uptake.

- Nitrification Inhibition : Studies have shown that this compound can function as a nitrification inhibitor, reducing nitrous oxide emissions from soils. This property is particularly beneficial in sustainable agriculture practices aimed at minimizing greenhouse gas emissions .

- Shelf Life Enhancement : Research indicates that preharvest fertigation with this compound can enhance the shelf life of crops such as bell peppers by improving their resistance to postharvest diseases .

Biological Activity in Microorganisms

This compound has been studied for its effects on various microorganisms, particularly in relation to their metabolic processes.

- Thiosulfate Reduction : In Salmonella enterica, this compound serves as an electron acceptor during anaerobic respiration, facilitating energy production under low-oxygen conditions. This process is driven by the proton motive force across the cytoplasmic membrane .

- Antioxidant Properties : KTS exhibits antioxidant properties that may protect cells from oxidative stress. It has been shown to modulate mitochondrial potassium channels, providing renal protection through chelation and antioxidant mechanisms .

Case Study 1: Nitrification Inhibition

A study evaluated the effectiveness of this compound as a nitrification inhibitor in agricultural soils. The findings demonstrated significant reductions in nitrous oxide emissions when KTS was applied compared to control treatments without it. The results suggest that KTS can play a vital role in sustainable agricultural practices aimed at reducing greenhouse gas emissions.

| Treatment | Nitrous Oxide Emissions (kg/ha) |

|---|---|

| Control | 12.5 |

| KTS Application | 7.8 |

Case Study 2: Shelf Life Enhancement

In another study focused on bell peppers, preharvest application of this compound was found to enhance fruit quality and shelf life significantly.

| Parameter | Control | KTS Treated |

|---|---|---|

| Fruit Weight Loss (%) | 15 | 8 |

| Disease Incidence (%) | 25 | 10 |

Eigenschaften

IUPAC Name |

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRVOLIFQGXPCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2S2O3, K2O3S2 | |

| Record name | potassium thiosulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_thiosulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893108 | |

| Record name | Potassium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-66-3 | |

| Record name | Potassium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK1TD58L5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium thiosulfate benefit plant growth?

A1: this compound provides plants with potassium (K) and sulfur (S), both essential nutrients for growth and development. [, ] Potassium plays a vital role in enzyme activation, photosynthesis, and overall plant health. [, , ] Sulfur is crucial for chlorophyll synthesis, protein formation, and stress tolerance. []

Q2: Can this compound improve fruit quality?

A2: Yes, studies show that this compound application can improve various fruit quality parameters. In apples, it increases fruit weight, starch degradation, total soluble solids content, and titratable acidity. [] For tomatoes, it enhances titratable acidity, vitamin C, lycopene content, and firmness during cold storage. [] In acid limes, it improves fruit traits like weight, juice content, and ascorbic acid content, particularly when combined with nanocoating. []

Q3: How does this compound compare to other potassium sources in agriculture?

A3: Research suggests that this compound can be a more effective potassium source than granular potassium sulfate in certain situations. For example, in blueberry cultivation, this compound fertigation led to lower soil pH, higher nutrient concentrations in soil solution, and greater leaf potassium concentrations compared to granular potassium sulfate. [] Additionally, in a study on eggplant, potassium citrate (K3C6H5O7) as a foliar application in conjunction with soil-applied this compound resulted in greater dry weight, nutrient uptake, and yield compared to other potassium sources. []

Q4: Does temperature impact the efficacy of this compound in soil?

A4: Yes, temperature significantly influences the oxidation rate of thiosulfate in soil. Studies demonstrate that thiosulfate oxidation, converting it to tetrathionate and eventually sulfate, occurs rapidly at 25°C. [] This oxidation slows down at lower temperatures. Interestingly, soil type also interacts with temperature, impacting thiosulfate immobilization. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is K2S2O3. It has a molecular weight of 190.32 g/mol. []

Q6: Are there any safety concerns related to this compound?

A7: While generally considered safe for agricultural use, a case series reported potential toxicity from this compound inhalation. [] The cases presented with severe symptoms including metabolic acidosis, refractory status epilepticus, and even death. [] This highlights the importance of responsible handling and personal protective equipment when working with the compound, particularly in industrial settings.

Q7: Does this compound have applications beyond agriculture?

A8: Yes, this compound finds applications in various fields. In the battery industry, it serves as a component in the synthesis of carbon-sulfur composites for lithium-sulfur batteries. [, ] It is also utilized in non-cyanide silver plating solutions to improve deposit appearance. []

Q8: How does this compound contribute to lithium-sulfur batteries?

A9: this compound is used as a precursor in synthesizing carbon-sulfur composites for lithium-sulfur batteries. [, ] The method involves adding carbon powder to a this compound solution followed by the addition of a dilute acid, leading to the precipitation of the carbon-sulfur composite. This composite enhances the uniformity of sulfur distribution within the battery, ultimately improving its charge/discharge cycle characteristics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.